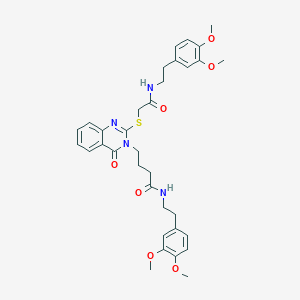
N-(3,4-dimethoxyphenethyl)-4-(2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenethyl)-4-(2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C34H40N4O7S and its molecular weight is 648.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-dimethoxyphenethyl)-4-(2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic compound that has garnered interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various disease models, and relevant case studies.
The compound's structure facilitates interactions with biological targets, which is crucial for its pharmacological effects. The molecular formula is C23H30N2O5S, with a molecular weight of approximately 454.56 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N2O5S |
| Molecular Weight | 454.56 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Inhibition of Oncogenic Pathways : Similar compounds have shown the ability to inhibit the c-Myc oncogene, which is implicated in various cancers, particularly colorectal cancer (CRC) . This inhibition can lead to reduced tumor proliferation and increased apoptosis in cancer cells.
- Induction of Apoptosis : Research indicates that related compounds can induce apoptosis in cancer cell lines by activating intrinsic pathways and disrupting mitochondrial function .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, potentially through the modulation of cytokine release and inhibition of NF-kB signaling pathways.
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Case Study: Colorectal Cancer
A study on phenoxy-N-phenylaniline derivatives revealed significant cytotoxicity against colorectal cancer cell lines (HT29 and HCT 15), with an IC50 value as low as 0.32 μM for one derivative . This suggests that similar derivatives could also exhibit potent anti-cancer activity.
Case Study: Melanogenesis
Another study examined a compound with a related structure that enhanced melanogenesis in B16F10 melanoma cells. It was found to activate ERK and p38 pathways, indicating potential for skin-related applications .
Toxicity and Safety Profile
The safety profile of this compound remains under investigation. However, related compounds have shown minimal toxicity in animal models during preliminary trials, indicating a favorable therapeutic index .
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N4O7S/c1-42-27-13-11-23(20-29(27)44-3)15-17-35-31(39)10-7-19-38-33(41)25-8-5-6-9-26(25)37-34(38)46-22-32(40)36-18-16-24-12-14-28(43-2)30(21-24)45-4/h5-6,8-9,11-14,20-21H,7,10,15-19,22H2,1-4H3,(H,35,39)(H,36,40) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGSAZTUTGBJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC(=C(C=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














